![molecular formula C13H16N2O4 B14915558 4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine](/img/structure/B14915558.png)
4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine is a complex organic compound that features a morpholine ring substituted with a methoxy group and a nitroethenyl group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine typically involves multi-step organic reactionsThe final step involves the formation of the morpholine ring via cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenylmorpholine derivatives.
Scientific Research Applications
4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{3-methoxy-4-[(E)-2-nitrovinyl]phenyl}morpholine
- 4-{3-methoxy-4-[(E)-2-nitroethyl]phenyl}morpholine
Uniqueness
4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitroethenyl group and a morpholine ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H16N2O4 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
4-[3-methoxy-4-[(E)-2-nitroethenyl]phenyl]morpholine |
InChI |
InChI=1S/C13H16N2O4/c1-18-13-10-12(14-6-8-19-9-7-14)3-2-11(13)4-5-15(16)17/h2-5,10H,6-9H2,1H3/b5-4+ |
InChI Key |
UTZFWQQEGYYICA-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)/C=C/[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



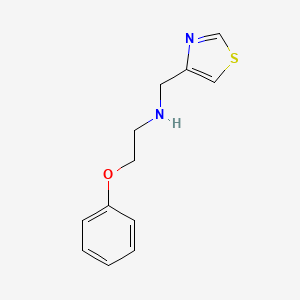

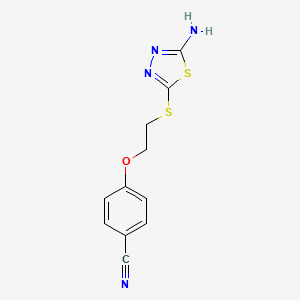
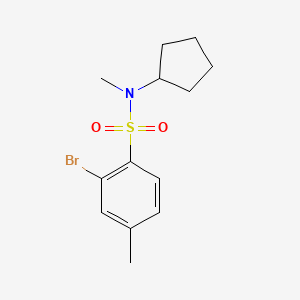
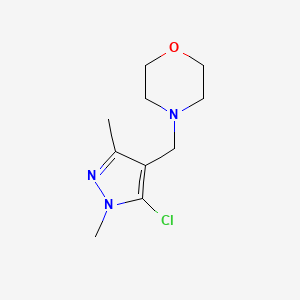
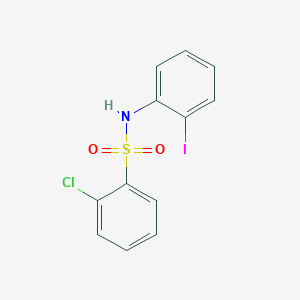
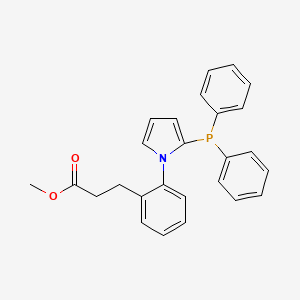
![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)
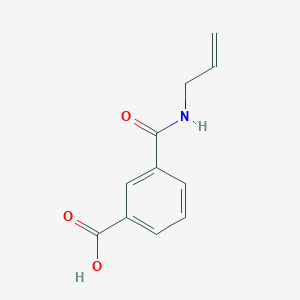
![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14915546.png)

![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
